4-Fluoroquinoline sulfate
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Overview
Description
4-Fluoroquinoline sulfate is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroquinoline sulfate involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common approach is the nucleophilic substitution of fluorine atoms, where a fluorine atom is introduced into the quinoline ring system . Another method involves the use of organometallic compounds to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
4-Fluoroquinoline sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a valuable tool in microbiological studies.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including as an antineoplastic agent.
Industry: It finds applications in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 4-Fluoroquinoline sulfate involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to cell death. This mechanism is highly effective in killing bacteria and is distinct from other classes of antibiotics .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of broad-spectrum antibiotics that include compounds like ciprofloxacin and ofloxacin.
Quinolines: Non-fluorinated derivatives such as quinine and mefloquine
Uniqueness
4-Fluoroquinoline sulfate stands out due to its enhanced biological activity resulting from the incorporation of a fluorine atom. This modification improves its ability to penetrate cell membranes and interact with molecular targets, making it more effective than non-fluorinated quinolines .
Properties
Molecular Formula |
C9H8FNO4S |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-fluoroquinoline;sulfuric acid |
InChI |
InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
InChI Key |
BEVDTXZIOKLXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O |
Origin of Product |
United States |
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